
N-(Carboxymethyl)aspartic acid
Overview
Description
N-(Carboxymethyl)aspartic acid is a derivative of aspartic acid, a naturally occurring amino acid. This compound is known for its potential as a tetradentate chelating agent, which means it can form stable complexes with metal ions. It is chemically similar to nitrilotriacetic acid and is used in various applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(carboxymethyl)aspartic acid typically involves the reaction of aspartic acid with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a pH of around 8-9 .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of reactors that can handle large volumes and maintain the required reaction conditions. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: N-(Carboxymethyl)aspartic acid undergoes various chemical reactions, including:
Complexation: It forms stable complexes with metal ions such as zinc, cobalt, and lead.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield aspartic acid and other by-products.
Common Reagents and Conditions:
Complexation: Metal salts (e.g., zinc chloride, cobalt nitrate) in aqueous solutions are common reagents for complexation reactions.
Hydrolysis: Hydrochloric acid or sodium hydroxide are typically used for hydrolysis reactions.
Major Products Formed:
Complexation: Metal complexes such as NH4[Zn(cma)(H2O)2]·H2O.
Hydrolysis: Aspartic acid and chloroacetic acid.
Scientific Research Applications
N-(Carboxymethyl)aspartic acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry to study metal-ligand interactions.
Biology: Investigated for its potential role in biological systems, particularly in enzyme active sites.
Medicine: Explored for its potential use in drug delivery systems and as a component in biodegradable polymers.
Mechanism of Action
The mechanism of action of N-(carboxymethyl)aspartic acid primarily involves its ability to chelate metal ions. By forming stable complexes with metal ions, it can influence various biochemical and industrial processes. The molecular targets include metal ions such as zinc, cobalt, and lead, and the pathways involved are related to metal ion transport and stabilization .
Comparison with Similar Compounds
N-(Carboxymethyl)aspartic acid is often compared with other chelating agents such as:
Nitrilotriacetic acid: Similar in structure but lacks the chiral center present in this compound.
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent with a higher affinity for metal ions but less environmentally friendly.
N,N-Bis(carboxymethyl)aspartic acid: Another derivative of aspartic acid with similar chelating properties but different structural features.
These comparisons highlight the unique properties of this compound, such as its chiral nature and potential for environmentally friendly applications .
Properties
IUPAC Name |
2-(carboxymethylamino)butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c8-4(9)1-3(6(12)13)7-2-5(10)11/h3,7H,1-2H2,(H,8,9)(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLHODXEDLCLAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438001 | |
Record name | N-(Carboxymethyl)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41035-84-1 | |
Record name | N-(Carboxymethyl)aspartic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00438001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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